molecular formula C14H17BrFNO B14901730 2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide

Cat. No.: B14901730
M. Wt: 314.19 g/mol
InChI Key: IWRFMOVFLKPRMA-UHFFFAOYSA-N
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Description

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C14H17BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, and a 4-methylcyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide typically involves multi-step reactions. One common method starts with the bromination of a suitable benzamide precursor, followed by fluorination and subsequent attachment of the 4-methylcyclohexyl group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and appropriate fluorinating agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The 4-methylcyclohexyl group can also influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the 4-methylcyclohexyl group, which can significantly alter its chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H17BrFNO

Molecular Weight

314.19 g/mol

IUPAC Name

2-bromo-5-fluoro-N-(4-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H17BrFNO/c1-9-2-5-11(6-3-9)17-14(18)12-8-10(16)4-7-13(12)15/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,18)

InChI Key

IWRFMOVFLKPRMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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